2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a benzyl group, a methoxystyryl group, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazinone core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Methoxystyryl Group: The methoxystyryl group is typically added through a Heck reaction, where the pyridazinone core is coupled with a methoxystyrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bonds in the methoxystyryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Benzyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives of the methoxystyryl group
Substitution: Functionalized benzyl derivatives
Scientific Research Applications
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4,5-dihydro-3(2H)-pyridazinone: Lacks the methoxystyryl group, resulting in different chemical and biological properties.
6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone:
Uniqueness
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the presence of both the benzyl and methoxystyryl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-12-8-16(9-13-19)7-10-18-11-14-20(23)22(21-18)15-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCJGHYKWGVHZ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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